molecular formula C3H3NO B1329346 Pyruvonitrile CAS No. 631-57-2

Pyruvonitrile

Cat. No.: B1329346
CAS No.: 631-57-2
M. Wt: 69.06 g/mol
InChI Key: QLDHWVVRQCGZLE-UHFFFAOYSA-N
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Description

Pyruvonitrile: It is a colorless to brown liquid with a pungent odor and is soluble in ether and acetonitrile . This compound is a nitrile derivative of pyruvic acid and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyruvonitrile can be synthesized through several methods. One common method involves the reaction of acetyl chloride with sodium cyanide, resulting in the formation of this compound and sodium chloride as a byproduct . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Pyruvonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Pyruvonitrile: this compound is unique due to its structure, which includes both a nitrile group and a carbonyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

acetyl cyanide
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InChI

InChI=1S/C3H3NO/c1-3(5)2-4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDHWVVRQCGZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3NO
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DSSTOX Substance ID

DTXSID10212430
Record name 2-Oxopropiononitrile
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Molecular Weight

69.06 g/mol
Source PubChem
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Physical Description

Yellow liquid; [Sigma-Aldrich MSDS]
Record name 2-Oxopropiononitrile
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CAS No.

631-57-2
Record name Propanenitrile, 2-oxo-
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Record name Pyruvonitrile
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Record name 2-OXOPROPIONONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of acetyl cyanide?

A1: Acetyl cyanide has the molecular formula C3H3NO and a molecular weight of 69.06 g/mol. []

Q2: What spectroscopic data are available for acetyl cyanide?

A2: Acetyl cyanide has been extensively studied using various spectroscopic techniques. Its microwave spectrum provides insights into its structure and internal rotation barrier. [, , , ] Infrared and Raman spectra have been used to assign its fundamental vibrations and understand its vibrational modes. [, ] Fluorescence excitation spectroscopy has also been employed to investigate its excited states and photophysical properties. []

Q3: Is acetyl cyanide stable in aqueous solutions?

A3: Acetyl cyanide undergoes rapid hydrolysis in neutral or slightly acidic aqueous solutions, but this hydrolysis is inhibited by increasing acid concentrations up to around 8M. [] Cyanide ions and hydrogen cyanide can catalyze the hydrolysis of acetyl cyanide. []

Q4: How does acetyl cyanide interact with lithium dimethylcuprate?

A4: Acetyl cyanide forms π-complexes with lithium dimethylcuprate (Me2CuLi) at low temperatures (-100 °C) in THF solutions. These complexes have been characterized using NMR spectroscopy. []

Q5: What is the role of acetyl cyanide in the synthesis of fluorescent heterocycles?

A5: Acetyl cyanide acts as a non-classical isocyanide replacement in a one-pot three-component reaction to synthesize fluorescent indolizines, benzo[d]pyrrolo[2,1-b]thiazoles, and pyrrolo[1,2-a]pyrazines. The reaction involves a Knoevenagel condensation followed by a [4 + 1] cycloaddition with acetyl cyanide. []

Q6: Can acetyl cyanide be used in cyanation reactions?

A6: Yes, acetyl cyanide serves as a cyanide source in various cyanation reactions. For instance, it can be used in the catalytic acylcyanation of imines, providing access to N-acetylated amino nitriles. [] It can also be employed in enantioselective additions to aldehydes, forming O-acetylated cyanohydrins in the presence of a chiral catalyst. [, , ]

Q7: How does the choice of catalyst influence the enantioselectivity of acetyl cyanide additions?

A7: Different catalysts exhibit varying degrees of enantiocontrol in acetyl cyanide additions. For example, Jacobsen thiourea catalysts provide excellent enantioselectivities in the acylcyanation of imines, while binol phosphates show only modest selectivity. [] In the case of aldehydes, dimeric Ti-salen complexes with tertiary amines achieve high enantioselectivities in the formation of O-acetylated cyanohydrins. [, , ]

Q8: Have computational methods been used to study the photodissociation of acetyl cyanide?

A8: Yes, theoretical studies employing multireference configuration interaction methods have investigated the photodissociation dynamics of acetyl cyanide. These studies provide insights into the excited state pathways and product branching ratios. []

Q9: How does computational chemistry contribute to understanding the structure and energetics of acetyl cyanide isomers?

A9: Computational protocols, such as the one combining density functional theory and coupled cluster calculations, have been employed to investigate the C3H3NO isomer family. These studies help to identify the most stable isomer (vinylisocyanate) and provide accurate spectroscopic parameters for astrochemical detection. []

Q10: How does the structure of the acyl group affect the reactivity of acyl cyanides in hydrolysis reactions?

A10: Studies comparing the hydrolysis of acetyl cyanide, propionyl cyanide, and benzoyl cyanide suggest that keto-acid formation is more favorable in the aromatic series. This highlights the influence of the acyl group on the reaction pathway. []

Q11: What are the primary photodissociation pathways of acetyl cyanide at 193 nm?

A11: Upon excitation at 193 nm, acetyl cyanide predominantly undergoes CN elimination, yielding CH3CO + CN as the primary products. While a minor CH3 elimination channel exists, it is significantly less favorable. [, ]

Q12: How does the photodissociation of acetyl cyanide differ from other cyano carbonyl compounds?

A12: Compared to other cyano carbonyl compounds like isopropyl, tert-butyl, and methoxy derivatives, acetyl cyanide shows a strong preference for CN elimination over X elimination (where X represents the substituent). This difference in branching ratios highlights the influence of the substituent on the photodissociation dynamics. []

Q13: What is the fate of the acetyl radical formed during acetyl cyanide photodissociation?

A13: The acetyl radical (CH3CO) generated from acetyl cyanide photodissociation near 193 nm undergoes unimolecular decomposition consistent with an RRKM mechanism. This contrasts with the behavior observed for the acetyl radical derived from acetone photodissociation. []

Q14: What is known about the anisotropy of the CN fragment following acetyl cyanide photodissociation?

A14: Although both the velocity and angular momentum of the CN fragment exhibit nearly zero anisotropy in the laboratory frame, significant v·j correlations are observed. This finding indicates a preference for the CN angular momentum to be perpendicular to its recoil velocity. []

Q15: What intermediates are observed during the UV photolysis of matrix-isolated acetyl cyanide?

A15: UV photolysis of matrix-isolated acetyl cyanide leads to the formation of acetyl isocyanide as the initial product. Further irradiation generates intermediates like ketene:HCN and ketene:HNC complexes, H2CNCH zwitterion, and H2C2NH keteneimine, which are not detected in the gas phase. []

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